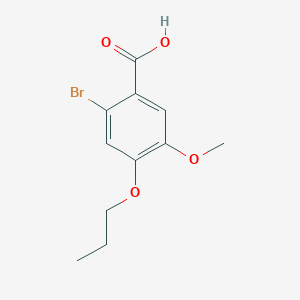

2-Bromo-5-methoxy-4-propoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-propoxybenzoic acid typically involves the bromination of 5-methoxy-4-propoxybenzoic acid. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial-grade reagents and solvents, as well as more efficient reaction vessels and purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-methoxy-4-propoxybenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable reducing conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Reduction Reactions: Products include alcohols or aldehydes depending on the reducing agent and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Chemistry:

- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures. It is used in studying reaction mechanisms and kinetics, providing insights into fundamental chemical processes .

2. Biochemical Studies:

- Enzyme Inhibition: 2-Bromo-5-methoxy-4-propoxybenzoic acid has been utilized in biochemical assays to investigate enzyme inhibition, particularly regarding divalent metal transporter 1 (DMT1). Its ability to inhibit DMT1 suggests potential implications for iron uptake and cellular metabolism .

- Protein-Ligand Interactions: The compound is also employed in studies of protein-ligand interactions, which are essential for understanding biological processes and drug development .

3. Medical Research:

- Therapeutic Development: Research involving this compound includes exploring its potential as a therapeutic agent. Its interactions with biological systems may lead to the development of new drugs targeting metabolic pathways .

4. Industrial Applications:

- Specialty Chemicals Production: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its role as a precursor in various synthesis pathways underscores its importance in chemical manufacturing .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways: It has been shown to affect gene expression and metabolic pathways through its interaction with specific biomolecules.

- Metal Ion Homeostasis: By inhibiting DMT1, it can alter the transport of divalent metal ions within cells, impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound binds to enzymes and proteins, leading to changes in metabolic pathways. This binding can result in either inhibition or activation of specific biochemical reactions .

Case Studies

Case Study 1: Inhibition of DMT1

In a study examining the effects of this compound on iron transport, researchers found that the compound significantly inhibited DMT1 activity. This inhibition led to reduced iron uptake in cultured cells, suggesting potential applications in treating disorders related to iron metabolism.

Case Study 2: Synthesis of Therapeutics

Another research project focused on using this compound as an intermediate in synthesizing potential therapeutic agents aimed at metabolic diseases. The study highlighted its effectiveness in facilitating the creation of novel compounds with enhanced biological activity.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methoxy-4-propoxybenzoic acid depends on its specific application. In biochemical research, it may act as an inhibitor or activator of certain enzymes by binding to their active sites or allosteric sites. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparación Con Compuestos Similares

2-Bromo-5-methoxy-4-propoxybenzoic acid can be compared with other similar compounds such as:

2-Bromo-5-methoxybenzoic acid: Lacks the propoxy group, which may affect its reactivity and biological activity.

2-Bromo-4-propoxybenzoic acid: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

5-Methoxy-4-propoxybenzoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

2-Bromo-5-methoxy-4-propoxybenzoic acid is a compound of significant interest in biochemical and pharmacological research. Its unique structure, characterized by the presence of bromine, methoxy, and propoxy groups, confers distinct biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C11H13BrO4

- Molecular Weight : 289.12 g/mol

- CAS Number : 1024326-35-9

This compound exhibits various biochemical properties that influence its biological activity:

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, particularly as an inhibitor of divalent metal transporter 1 (DMT1), which is crucial for iron uptake in cells.

- Cell Signaling : The compound influences cell signaling pathways and gene expression, potentially affecting cellular metabolism and function.

The biological activity of this compound can be attributed to its ability to bind with specific biomolecules:

- Inhibition of DMT1 : By inhibiting DMT1, this compound can disrupt the transport of divalent metal ions like iron, leading to alterations in cellular metal ion homeostasis and metabolic processes.

- Impact on Metabolic Pathways : It participates in various metabolic pathways, affecting the levels of iron-containing metabolites and influencing overall cellular metabolism.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Significant changes in cellular metabolism and gene expression; potential toxicity observed at elevated concentrations.

Research Applications

The compound has been investigated for several applications across different fields:

Chemistry

- Acts as a building block for synthesizing more complex organic molecules.

Biology

- Utilized in biochemical assays focusing on enzyme inhibition and protein-ligand interactions.

Medicine

- Explored for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.

Industry

- Employed in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-Bromo-5-methoxybenzoic acid | Lacks the propoxy group; may affect reactivity. |

| 2-Bromo-4-propoxybenzoic acid | Lacks the methoxy group; influences solubility. |

| 5-Methoxy-4-propoxybenzoic acid | Different functional group combinations affect properties. |

Case Studies

Recent studies have highlighted the potential of this compound in various contexts:

- Anticancer Research : Preliminary findings suggest that this compound may inhibit specific cancer cell lines by modulating metal ion transport and affecting cell proliferation pathways.

- Inflammatory Models : In animal models of inflammation, varying doses demonstrated significant changes in inflammatory markers, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Studies : Investigations into its neuroprotective effects have shown promise in models of neurodegeneration, suggesting that it may influence metal ion homeostasis critical for neuronal health.

Propiedades

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJMPXRIJHPUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.